2-Oxabicyclo[2.1.1]hexan-4-amine
Description
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2 |
InChI Key |
DSSBJDATWRZQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve the cycloaddition of 1,5-dienes. This reaction can be catalyzed using a mercury lamp, although this method requires specialized equipment and is challenging to scale up . Another approach involves iodocyclization reactions, which have been shown to be practical and versatile for creating the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[2.1.1]hexan-4-amine are not extensively documented, the scalability of the photochemical [2+2] cycloaddition and iodocyclization reactions suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the bicyclic structure.
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine involves its role as a bioisostere, mimicking the geometric and electronic properties of ortho- and meta-substituted benzenes. This allows it to interact with molecular targets in a similar manner to these benzene derivatives, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Bicyclo[2.2.2]octanes, such as 2-Oxabicyclo[2.2.2]octane, serve as bioisosteres for para-substituted phenyl rings. While they mimic the spatial geometry of para-substituted aromatics, their larger ring size (eight-membered vs. six-membered in 2.1.1 hexanes) reduces strain energy, enhancing thermal and chemical stability. For example, 2-Oxabicyclo[2.2.2]octanes remain stable under 100°C heating and resist decomposition in 1 M HCl or NaOH . However, their synthesis often requires complex decarboxylative borylation or multi-step protocols, limiting scalability compared to 2.1.1 hexanes .
Bicyclo[1.1.1]pentanes
Bicyclo[1.1.1]pentanes are smaller analogues used to replace para-substituted phenyl rings. In contrast, 2-Oxabicyclo[2.1.1]hexan-4-amine offers two to three exit vectors via iodocyclization, enabling broader medicinal chemistry applications .
Cubane and Other Strained Systems
Cubane derivatives, though highly strained, are explored for their unique electronic properties.
Physicochemical Properties
Biological Activity
2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic compound that has gained attention in medicinal chemistry due to its potential as a bioisostere for ortho-substituted phenyl rings. This compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic applications.
The biological activity of 2-oxabicyclo[2.1.1]hexan-4-amine is primarily attributed to its ability to fit into specific binding sites on enzymes and receptors, modulating their activity. The bicyclic nature facilitates interactions through hydrogen bonding and electrostatic forces, which can alter cellular signaling pathways and influence immune responses .
Synthesis and Structural Properties
The synthesis of 2-oxabicyclo[2.1.1]hexan-4-amine typically involves multi-step organic reactions, including iodocyclization methods that yield compounds with two or three exit vectors . The structural characteristics of this compound include:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 113.17 g/mol
Biological Activity and Applications
Research indicates that 2-oxabicyclo[2.1.1]hexan-4-amine exhibits a range of biological activities, particularly in neuropharmacology and inflammation modulation. For instance, it has been explored for its potential to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in the innate immune response .
Table 1: Summary of Biological Activities
Case Studies
Several studies have demonstrated the efficacy of 2-oxabicyclo[2.1.1]hexan-4-amine in various applications:
- Neuropharmacology : A study highlighted its role in modulating neuroinflammatory responses, suggesting therapeutic potential for conditions like Alzheimer's disease .
- Agrochemical Development : The compound has been incorporated into the structures of agrochemicals, enhancing their bioactivity compared to traditional phenyl-based compounds .
- Medicinal Chemistry : Research into the physicochemical properties showed that replacing ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexane significantly improved drug solubility and metabolic stability .
Q & A
Q. What are the common synthetic routes for 2-Oxabicyclo[2.1.1]hexan-4-amine?
The synthesis typically involves [2+2] cycloaddition reactions using bicyclobutanes (BCBs) and aldehydes or epoxides. For example, BF3·OEt2 acts as a mild Lewis acid to facilitate cycloaddition, yielding 2-oxa-BCHs with moderate to high efficiency (65–85% yields). Multi-step routes may include photochemical methods, such as blue-light-mediated [2+2] photocycloadditions from simple feedstocks, enabling scalable synthesis . Cyclization processes and functional group transformations (e.g., amine protection/deprotection) are critical for structural diversification .
Q. How does the bicyclic structure influence physicochemical properties?
The 2-oxabicyclo[2.1.1]hexane core increases the fraction of sp³-hybridized carbons (Fsp³) , improving solubility and reducing lipophilicity compared to planar aromatic rings. The oxygen atom introduces polarity, enhancing bioavailability. For example, replacing an ortho-substituted phenyl ring with 2-oxa-BCH in drug candidates improved aqueous solubility by >10-fold while maintaining target affinity .
Advanced Research Questions
Q. How do 2-oxa-BCH derivatives act as bioisosteres for ortho-substituted phenyl rings?
These derivatives mimic the steric and electronic profiles of ortho-disubstituted benzenes. Matched pair analyses show comparable binding to enzymes (e.g., kinase inhibitors) and receptors (e.g., GPCRs), with RMSD values <1.0 Å in co-crystal structures. The bicyclic framework provides three-dimensional rigidity, enabling optimal positioning of substituents in bioactive conformations. Validation in five FDA-approved drugs confirmed preserved efficacy and reduced off-target effects .
| Parameter | Ortho-Substituted Phenyl | 2-Oxa-BCH Bioisostere |
|---|---|---|
| Fsp³ | 0.0 | 0.75 |
| Solubility (μg/mL) | 12 ± 3 | 145 ± 18 |
| LogP | 3.2 | 1.8 |
| Data from matched pairs in kinase inhibitors |
Q. What strategies optimize the pharmacological profile of 2-oxa-BCH derivatives?
- Substituent Engineering : Introducing trifluoromethyl groups (e.g., 4-(trifluoromethyl)-2-oxa-BCH) enhances metabolic stability (t₁/₂ >6 hrs in liver microsomes) and membrane permeability .
- Functional Group Manipulation : Carbamate derivatives (e.g., tert-butyl N-[[4-(aminomethyl)-2-oxa-BCH]methyl]carbamate) improve proteolytic stability and CNS penetration via reduced hydrogen bonding .
- Stereochemical Control : Enantioselective synthesis (e.g., (R)- vs. (S)-MEM HCl) tailors target selectivity, as shown in serotonin receptor binding (Ki difference: 15 nM vs. 220 nM) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key hurdles include:
- Photochemical Scalability : High-intensity light sources (e.g., mercury lamps) are required for [2+2] cycloadditions, posing safety and cost barriers .
- Purification Complexity : Bicyclic intermediates often require chiral HPLC or crystallization for enantiomeric resolution, reducing throughput .
- Catalyst Optimization : Lewis acids like BF3·OEt2 are moisture-sensitive, necessitating anhydrous conditions and increasing production costs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
